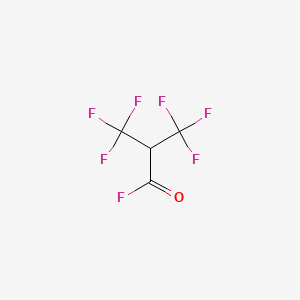
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride
Vue d'ensemble
Description
. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride can be synthesized through various methods. One common approach involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride . The reaction typically occurs under anhydrous conditions and requires a catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and corrosive nature of fluorinated compounds. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Dimerization: Under the action of triethylamine, it can dimerize to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, methanesulfonyl chloride, and ethyl chlorosulfate . Reaction conditions often involve anhydrous environments and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride can produce bistrifluoromethylketene .
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of propanoyl fluoride, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a highly electronegative environment, making the compound a strong electrophile. This property allows it to react readily with nucleophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated intermediates .
Propriétés
Numéro CAS |
382-22-9 |
|---|---|
Formule moléculaire |
C4HF7O |
Poids moléculaire |
198.04 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride |
InChI |
InChI=1S/C4HF7O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H |
Clé InChI |
PNIDBKALSVNXJB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














